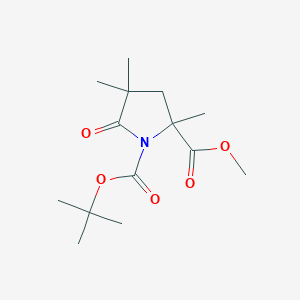![molecular formula C13H9N3OS B12287480 N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)
N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide is a compound that combines two bioactive heterocyclic moieties: thiazole and pyridine. This fusion results in a unique structure with multiple reactive sites, making it a valuable target for drug discovery and development. The compound has attracted significant interest due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(Thiazolo[4,5-b]pyridin-2-yl)benzamid beinhaltet typischerweise den Aufbau des Thiazolo[4,5-b]pyridin-Gerüsts. Eine gängige Methode beginnt mit Thiazol- oder Thiazolidinderivaten, gefolgt von Pyridinananellierung. Die Reaktionsbedingungen umfassen oft einen leichten Überschuss an Natriumacetat (AcONa) und eine katalytische Menge an N-Methylmorpholin .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert. Der allgemeine Ansatz würde die Optimierung des Synthesewegs für die großtechnische Produktion beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(Thiazolo[4,5-b]pyridin-2-yl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu oxidierten Thiazolo[4,5-b]pyridin-Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in die Benzamid-Einheit einführen könnten.
Wissenschaftliche Forschungsanwendungen
N-(Thiazolo[4,5-b]pyridin-2-yl)benzamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein für die Synthese neuartiger heterocyclischer Verbindungen mit potenzieller Bioaktivität verwendet.
Biologie: Sie wird auf ihre antimikrobiellen und entzündungshemmenden Eigenschaften untersucht, was sie zu einem Kandidaten für die Entwicklung neuer Antibiotika und entzündungshemmender Medikamente macht.
Medizin: Die Antitumoraktivität der Verbindung ist von besonderem Interesse in der Krebsforschung, wo sie als potenzieller Chemotherapeutikum untersucht wird.
Wirkmechanismus
Der Wirkmechanismus von N-(Thiazolo[4,5-b]pyridin-2-yl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Struktur der Verbindung ermöglicht es ihr, an verschiedene Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. So wurde beispielsweise berichtet, dass sie die Phosphoinositid-3-Kinase (PI3K) hemmt, ein Schlüsselenzym, das an Zellwachstums- und Überlebenssignalwegen beteiligt ist . Diese Hemmung kann zu einer verringerten Zellproliferation und erhöhter Apoptose führen, was sie zu einem potenziellen Antitumormittel macht.
Wirkmechanismus
The mechanism of action of N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been reported to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
N-(Thiazolo[4,5-b]pyridin-2-yl)benzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Thiazolo[5,4-b]pyridin-Derivate: Diese Verbindungen zeigen ebenfalls ein breites Spektrum an pharmakologischen Aktivitäten, darunter antioxidative und antimikrobielle Eigenschaften.
N-(Pyridin-2-yl)benzamide: Diese Verbindungen teilen eine ähnliche Kernstruktur, können aber unterschiedliche funktionelle Gruppen haben, was zu Variationen in ihrer biologischen Aktivität führt.
Die Einzigartigkeit von N-(Thiazolo[4,5-b]pyridin-2-yl)benzamid liegt in seiner spezifischen Kombination aus Thiazol- und Pyridin-Einheiten, die ein vielseitiges Gerüst für die weitere Funktionalisierung und Optimierung in der Arzneimittelentwicklung bietet .
Eigenschaften
IUPAC Name |
N-([1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-12(9-5-2-1-3-6-9)16-13-15-11-10(18-13)7-4-8-14-11/h1-8H,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLSRLJIMSYITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)







![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)

![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)
